molecular formula C17H22N2O B2639399 N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methylpentanamide CAS No. 2093706-83-1

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methylpentanamide

Cat. No.: B2639399
CAS No.: 2093706-83-1
M. Wt: 270.376
InChI Key: WRXTUHUWCCMBDX-UHFFFAOYSA-N
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Description

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methylpentanamide is an organic compound characterized by a complex structure that includes a cyano group, a tetrahydronaphthalene ring, and a methylpentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methylpentanamide typically involves multiple steps:

  • Formation of the Tetrahydronaphthalene Ring: : The initial step often involves the hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene. This reaction is usually carried out under high pressure with a suitable catalyst such as palladium on carbon (Pd/C).

  • Introduction of the Cyano Group: : The next step involves the introduction of a cyano group at the 2-position of the tetrahydronaphthalene ring. This can be achieved through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide (NaCN) or potassium cyanide (KCN).

  • Formation of the Methylpentanamide Moiety: : The final step involves the acylation of the cyano-substituted tetrahydronaphthalene with 4-methylpentanoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene ring, leading to the formation of various oxidized derivatives.

  • Reduction: : The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the cyano group, to form a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction of the cyano group typically produces primary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methylpentanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the cyano group and the amide moiety may confer specific pharmacological properties, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methylpentanamide exerts its effects depends on its specific interactions with molecular targets. The cyano group can act as an electrophile, while the amide moiety can participate in hydrogen bonding and other interactions. These features enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methylhexanamide: Similar structure with a hexanamide moiety instead of pentanamide.

    N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methylbutanamide: Similar structure with a butanamide moiety instead of pentanamide.

    N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methylpropanamide: Similar structure with a propanamide moiety instead of pentanamide.

Uniqueness

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methylpentanamide is unique due to its specific combination of functional groups and structural features. The presence of the cyano group, tetrahydronaphthalene ring, and methylpentanamide moiety provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds.

Properties

IUPAC Name

N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-4-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-13(2)7-8-16(20)19-17(12-18)10-9-14-5-3-4-6-15(14)11-17/h3-6,13H,7-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXTUHUWCCMBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)NC1(CCC2=CC=CC=C2C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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